The synthesis of 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one has been documented in various studies. A notable method involves the cyclization of appropriate precursors under specific conditions to yield the desired product.
Key synthesis parameters include:
One study reported that the introduction of alkyl or halogen substituents at various positions on the quinoline ring enhances the inhibitory activity against cAMP phosphodiesterase and platelet aggregation .
The molecular structure of 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one features a fused bicyclic system consisting of an imidazole ring and a quinoline framework.
Key structural characteristics include:
The spatial configuration allows for potential interactions with biological targets, particularly in the context of enzyme inhibition.
1,3-Dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one participates in several chemical reactions that underscore its reactivity profile:
These reactions are significant for its application in preventing thrombus formation.
The mechanism of action for 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one primarily involves the inhibition of phosphodiesterase activity. By blocking this enzyme:
This mechanism highlights its potential therapeutic applications in cardiovascular diseases where platelet aggregation is a critical factor.
The physical and chemical properties of 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one are essential for understanding its behavior in biological systems:
These properties influence its formulation and delivery as a pharmaceutical agent.
1,3-Dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one has several scientific applications:
Further research is ongoing to explore additional therapeutic uses and optimize its efficacy and safety profile for clinical applications.
The compound is systematically named 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, reflecting its fused heterocyclic structure. Its molecular formula is C₁₂H₁₁N₃O, with a molecular weight of 213.24 g/mol, as verified by high-resolution mass spectrometry [1] [8]. The core scaffold consists of a quinoline ring fused to an imidazol-2-one moiety at positions 4 and 5, with methyl substituents at the 7- and 8-positions of the quinoline ring [6]. Key identifiers include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 1,3-Dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one |
Molecular Formula | C₁₂H₁₁N₃O |
Molecular Weight | 213.24 g/mol |
CAS Registry Number | 124886-01-7 |
PubChem CID | 5487281 |
Canonical SMILES | CC1=C(C)C2=CC3=C(NC(=O)N3)N=C2C=C1 |
While single-crystal X-ray diffraction (XRD) data for this specific compound remains unreported in the available literature, analogous imidazoquinolin-2-ones exhibit planar fused ring systems. The molecule is achiral due to the absence of stereocenters and symmetry elements that would generate enantiomers, as confirmed by its achiral designation in chemical databases [8]. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level predict key geometric parameters:
Table 2: Computed Structural Parameters (DFT B3LYP/6-311+G(2d,p))
Parameter | Value | Description |
---|---|---|
C2=O Bond Length | 1.22 Å | Characteristic carbonyl bond |
N1–C2 Bond Length | 1.38 Å | Amidic bond adjacent to carbonyl |
Bond Angle (N1–C2–O) | 125° | Imidazolone ring angle |
Dihedral Angle | 178° | Near-planar ring fusion |
HOMO-LUMO Gap | 4.1 eV | Electronic stability indicator |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR data (600 MHz, DMSO-d₆) shows distinctive signals:
Table 3: Key ¹H NMR Assignments
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
2.45 | Singlet | 3H | C₈–CH₃ |
2.62 | Singlet | 3H | C₇–CH₃ |
7.20–8.05 | Multiplet | 4H | Quinoline H₄, H₅, H₆, H₉ |
11.32 | Singlet | 1H | Imidazole N–H |
Infrared (IR) Spectroscopy:Solid-phase FT-IR spectra display:
Table 4: Characteristic IR Absorptions
Wavenumber (cm⁻¹) | Assignment |
---|---|
1695 | C=O Stretch (imidazolone) |
3180 | N–H Stretch |
3050 | Aromatic C–H Stretch |
1585, 1490 | C=C/C=N Ring Vibrations |
Mass Spectrometry:High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 213.1002 (calculated for C₁₂H₁₁N₃O: 213.1000). Fragmentation patterns include:
Table 5: Mass Spectral Fragmentation
m/z Observed | Fragment Ion | Proposed Assignment |
---|---|---|
213.1002 | [M]⁺ | Molecular ion |
186.0789 | [M–CO]⁺ | Loss of carbonyl |
159.0687 | [C₁₁H₉N₂]⁺ | Quinoline-imidazole fragment |
144.0455 | [C₁₀H₆N₂]⁺ | Methyl-deficient quinoline |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7